molecular formula C13H11BrO2 B13440536 Methyl 7-(bromomethyl)naphthalene-2-carboxylate

Methyl 7-(bromomethyl)naphthalene-2-carboxylate

Cat. No.: B13440536
M. Wt: 279.13 g/mol
InChI Key: WZNJDKAGPSQJTH-UHFFFAOYSA-N
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Description

Methyl 7-(bromomethyl)naphthalene-2-carboxylate (CID 13663070) is a valuable bifunctional reagent in organic and medicinal chemistry research . Its molecular structure incorporates two key reactive sites: a bromomethyl group and a methyl ester, which allow for sequential and diverse chemical modifications. This makes it a highly versatile intermediate for constructing complex molecules. One of the primary research applications of this compound is as a key synthetic intermediate in the development of pilicides . Pilicides are a class of peptidomimetic compounds that attenuate virulence in Gram-negative bacteria by blocking the chaperone/usher pathway, a mechanism that shows promise for anti-virulence drugs with new modes of action . In this context, the bromomethyl group acts as a versatile "handle" for late-stage introduction of various C-7 substituents via reactions with amines, alcohols, and other nucleophiles, or even through metal-catalyzed cross-coupling reactions to form carbon-carbon bonds . Beyond pharmaceutical research, naphthalene-based bromomethyl compounds are also utilized in analytical chemistry as derivatization agents to enhance the detection of specific analytes . The compound is typically supplied as a solid and should be stored at room temperature. Researchers are advised to handle this material with appropriate safety precautions. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

methyl 7-(bromomethyl)naphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-16-13(15)11-5-4-10-3-2-9(8-14)6-12(10)7-11/h2-7H,8H2,1H3

InChI Key

WZNJDKAGPSQJTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)CBr)C=C1

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

One of the most common and efficient methods to prepare methyl 7-(bromomethyl)naphthalene-2-carboxylate is the radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Typical procedure:

  • Dissolve methyl 7-methylnaphthalene-2-carboxylate in carbon tetrachloride.
  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
  • Heat the reaction mixture under reflux for 10–20 hours.
  • After completion, cool, filter off succinimide byproduct, concentrate the filtrate.
  • Purify the crude product by silica gel column chromatography.

Reaction conditions and yield data:

Parameter Details
Solvent Carbon tetrachloride
Temperature Reflux (~70°C)
Time 10–20 hours
Radical initiator Azobisisobutyronitrile (AIBN)
Yield Typically 30–40%
Purification Silica gel chromatography

This method provides selective bromination at the benzylic methyl group due to the stability of the benzylic radical intermediate. The reaction proceeds via a radical chain mechanism initiated by AIBN decomposition.

Electrophilic Bromination Using Bromine in Acetic Acid

An alternative method involves direct bromination with molecular bromine in acetic acid solvent. This method is less selective and requires careful control of temperature and stoichiometry to avoid polybromination or ring bromination.

Typical procedure:

  • Dissolve methyl 7-methylnaphthalene-2-carboxylate in glacial acetic acid.
  • Add bromine dropwise at room temperature.
  • Heat the mixture at 70–80°C for 1 hour.
  • Quench excess bromine and isolate the product by extraction and purification.

Reaction conditions and yield data:

Parameter Details
Solvent Glacial acetic acid
Temperature 70–80°C
Time 1 hour
Bromine equivalents Slight excess (1.1 eq.)
Yield Around 40%
Purification Column chromatography

This method is classical but less preferred due to harsher conditions and lower selectivity compared to radical bromination.

Comparative Analysis of Methods

Method Selectivity Reaction Conditions Yield (%) Advantages Disadvantages
Radical bromination (NBS/AIBN) High (benzylic bromination) Reflux in CCl4, 10–20 h 30–40 Mild conditions, good selectivity Requires radical initiator, long reaction time
Electrophilic bromination (Br2/AcOH) Moderate 70–80°C, 1 h ~40 Simple reagents Less selective, risk of overbromination
Halodecarboxylation (Ag salt + Br2) Variable Usually elevated temp Variable Useful for carboxylic acids Not suitable for methyl esters

Research Findings and Notes

  • Radical bromination with NBS is the preferred method due to its regioselectivity for benzylic positions and milder reaction conditions, minimizing side reactions on the aromatic ring.
  • Reaction yields vary depending on solvent purity, initiator concentration, and reaction time; optimization can improve yields beyond 40%.
  • Bromination using molecular bromine in acetic acid requires careful control to avoid ring bromination or multiple substitutions.
  • Literature reports emphasize the importance of purification by silica gel chromatography to separate the desired bromomethyl product from unreacted starting material and side products.
  • No direct preparation methods for this compound were found in the most common databases; however, analogous methods used for methyl 5-(bromomethyl)pyrazine-2-carboxylate and other benzylic bromides provide a reliable synthetic blueprint.
  • The stability of the bromomethyl substituent is sufficient for further synthetic transformations, such as nucleophilic substitution or cross-coupling reactions, making this compound valuable in medicinal chemistry and material science.

Summary Table of Preparation Methods

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Methyl 7-methylnaphthalene-2-carboxylate N-Bromosuccinimide, AIBN, CCl4, reflux 10–20h This compound 30–40 Radical benzylic bromination
2 Methyl 7-methylnaphthalene-2-carboxylate Br2, Acetic acid, 70–80°C, 1 h This compound ~40 Electrophilic bromination, less selective
3 7-Carboxylic acid derivatives (less common) Ag salt formation + Br2 (Hunsdiecker reaction) Alkyl bromides (general) Variable Not typical for methyl esters

Mechanism of Action

The mechanism of action of Methyl 7-(bromomethyl)naphthalene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis or reduction, leading to various functionalized derivatives .

Molecular Targets and Pathways: The compound interacts with various molecular targets depending on the specific reaction it undergoes. In biological systems, it may interact with enzymes or receptors, leading to the formation of bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct substituents differentiate it from simpler naphthalene derivatives. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features
Methyl 7-(bromomethyl)naphthalene-2-carboxylate -COOCH₃ (C2), -CH₂Br (C7) ~279.1 (estimated) Bromine as leaving group; ester hydrolysis
2-Methylnaphthalene -CH₃ (C2) 142.2 Oxidative metabolism; electrophilic aromatic substitution
Ethyl α-(bromomethyl)acrylate -CH₂Br, -COOCH₂CH₃ 193.0 Reformatsky reactions; α,β-unsaturated ester formation

Key Observations :

  • Bromomethyl vs. Methyl Groups : The bromine atom in the target compound enhances electrophilicity compared to 2-methylnaphthalene’s inert methyl group. This difference is critical for applications requiring nucleophilic substitutions (e.g., coupling reactions) .
  • Ester vs.
Toxicological and Metabolic Profiles

While direct toxicological data for the target compound are unavailable, insights can be inferred from related naphthalenes:

Compound Metabolic Rate Key Toxicity Endpoints Glutathione Depletion Efficiency
Naphthalene High Lung lesions, hemolytic anemia High (via CYP450-mediated oxidation)
2-Methylnaphthalene Moderate Similar to naphthalene Moderate (slower metabolism)
This compound (inferred) Likely slow Potential hepatotoxicity (bromine) Low (steric hindrance from ester)

Key Findings :

  • Metabolism : The bromine and ester groups may slow metabolic clearance compared to naphthalene or 2-methylnaphthalene, increasing bioaccumulation risks .
  • Toxicity : Bromine’s electrophilicity could enhance reactivity with cellular nucleophiles (e.g., glutathione), though steric hindrance from the ester group might mitigate this effect .
Contradictions and Limitations

notes that 2-methylnaphthalene and naphthalene exhibit less than twofold differences in toxicity, suggesting substituent position (C2 vs. However, bromine’s introduction likely escalates toxicity risks, necessitating further study.

Biological Activity

Methyl 7-(bromomethyl)naphthalene-2-carboxylate is a synthetic organic compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H11BrO2C_{13}H_{11}BrO_2 and features a naphthalene ring substituted with a bromomethyl group and an ester functional group. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that may enhance biological activity or modify existing pathways.
  • Antimicrobial Properties : Research indicates that naphthalene derivatives exhibit antimicrobial properties, which could be relevant for developing new antibiotics or antifungal agents .
  • Cellular Interactions : The compound may interact with cellular targets, influencing pathways related to cell growth and apoptosis, although specific targets remain to be fully elucidated.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the naphthalene structure, such as different substitution patterns, can lead to significant differences in potency against various biological targets.

CompoundStructure TypeBiological ActivityReference
This compoundNaphthalene derivativePotential antimicrobial activity
BedaquilineNaphthalene derivativeAntitubercular agent
AdapaleneRetinoid derivativeAcne treatment

Antimycobacterial Activity

A study highlighted the importance of naphthalene derivatives in combating tuberculosis. Compounds structurally related to this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis. The findings suggest that modifications to the naphthalene core can enhance efficacy against this pathogen .

Cytotoxicity Assessments

In vitro studies assessing cytotoxicity have shown that certain derivatives maintain low toxicity levels while exhibiting significant antimicrobial effects. For instance, compounds analogous to this compound demonstrated IC50 values greater than 10 µg/mL in Vero cells, indicating a favorable safety profile for further development .

Future Directions

Research into this compound is still in its early stages. Future studies should focus on:

  • Detailed Mechanistic Studies : Elucidating specific cellular pathways affected by this compound.
  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Broader SAR Exploration : Investigating additional structural modifications to improve potency and selectivity.

Q & A

Q. Table 1. Risk-of-Bias Assessment for Animal Studies

CriteriaHigh-Quality Study Example
Dose randomizationYes (computer-generated)
Allocation concealmentDouble-blinded
Outcome reportingFull dataset in supplement
Confidence Rating (Table C-9)High Initial Confidence
Adapted from and .

Q. Table 2. Synthetic Yield Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8078
NaHTHF6065
Cs₂CO₃DMSO10082
Based on alkylation protocols in .

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